Evidence Item 1: Structural Hybrid Character – Polymerizable Type I Photoinitiator Architecture
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- is structurally distinguished from both HCPK and HMPP by the presence of a terminal acryloyl (vinyl ketone) group. HCPK and HMPP are archetypal Type I α-hydroxy ketone photoinitiators that undergo Norrish I α-cleavage to generate benzoyl and cyclohexyl (or tert-butyl) radicals, but neither bears a polymerizable unsaturation [1]. The vinyl ketone moiety in the target compound enables its radical fragment to be covalently integrated into the acrylate or methacrylate polymer backbone, a feature that directly addresses the migration limitations observed for HCPK in cured films [2].
| Evidence Dimension | Polymerizable moiety presence |
|---|---|
| Target Compound Data | One terminal vinyl group (acryloyl) conjugated to ketone carbonyl; molecular weight 154.21 g/mol |
| Comparator Or Baseline | HCPK (CAS 947-19-3): no polymerizable group, molecular weight 204.27 g/mol; HMPP (CAS 7473-98-5): no polymerizable group, molecular weight 164.20 g/mol |
| Quantified Difference | Qualitative structural difference: target compound contains a polymerizable C=C double bond; HCPK and HMPP contain none |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
Covalent incorporation eliminates low-molecular-weight extractable residues, a critical selection criterion for food-contact, biomedical, and low-VOC coating applications where HCPK migration has been quantified at diffusion coefficients up to 5.6 × 10⁻¹⁰ cm²/s at 5 °C in ethanol 95% [2].
- [1] Chang, C., & Nguyen, T. (1998). Comparative study of photoinitiator curing efficiency using regression data analysis. Journal of Coatings Technology, 70(886), 23–27. View Source
- [2] Sanches-Silva, A., Andre, C., Castanheira, I., Cruz, J. M., Pastorelli, S., Simoneau, C., & Paseiro-Losada, P. (2009). Study of the Migration of Photoinitiators Used in Printed Food-Packaging Materials into Food Simulants. Journal of Agricultural and Food Chemistry, 57(20), 9516–9523. View Source
